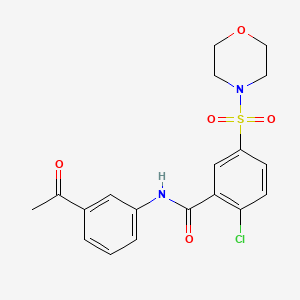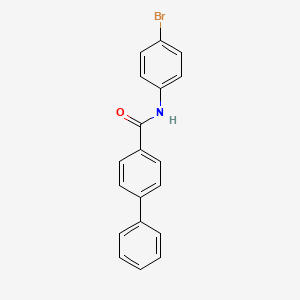
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate
Übersicht
Beschreibung
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
Wirkmechanismus
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate selectively binds to the P2Y1 receptor and inhibits its activation by extracellular adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, such as platelet aggregation, smooth muscle contraction, and neurotransmitter release. By inhibiting the activation of the P2Y1 receptor, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can modulate these processes.
Biochemical and Physiological Effects
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been shown to have various biochemical and physiological effects in different experimental systems. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can inhibit platelet aggregation and reduce thrombus formation in vitro and in vivo. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can also reduce ischemia-reperfusion injury in different organs, such as the heart, brain, and kidney. In the central nervous system, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can modulate pain perception, anxiety, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has several advantages for lab experiments. First, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a selective antagonist of the P2Y1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological and pathological processes. Second, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been extensively studied and characterized in different experimental systems, which provides a solid foundation for further research. However, there are also some limitations of using 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has a relatively low solubility in water, which can limit its use in some experimental systems. In addition, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has a short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. First, more studies are needed to investigate the role of P2Y1 receptors in different physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Second, new synthetic methods for 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate and related compounds should be developed to improve their solubility, stability, and pharmacokinetics. Third, new experimental systems, such as genetically modified animals and organ-on-a-chip models, should be used to investigate the in vivo effects of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. Finally, new therapeutic applications of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate and related compounds should be explored, such as the treatment of thrombotic disorders, pain, and anxiety.
Conclusion
In conclusion, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a selective antagonist of the P2Y1 receptor that has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has several advantages for lab experiments, including its selectivity, well-characterized pharmacology, and established experimental systems. However, there are also some limitations of using 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate, such as its low solubility and short half-life. Future research on 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate should focus on investigating the role of P2Y1 receptors in different systems, developing new synthetic methods and experimental systems, and exploring new therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological processes. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been used to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and ischemia-reperfusion injury. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has also been used to investigate the role of P2Y1 receptors in the central nervous system, including pain perception, anxiety, and memory.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl) 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-6-7-17(12-15(14)2)25-19(21)16-4-3-5-18(13-16)26(22,23)20-8-10-24-11-9-20/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJNQHYTRJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3447491.png)
![4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3447498.png)

![3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3447513.png)


![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)
![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)
![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
![ethyl 4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3447571.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)

